Butanoic acid, 3-oxo-, 1-methylbutyl ester
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Overview
Description
Butanoic acid, 3-oxo-, 1-methylbutyl ester is an organic compound with the molecular formula C9H16O3. It is an ester derived from butanoic acid and 1-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 1-methylbutyl ester typically involves the esterification of butanoic acid with 1-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Butanoic acid+1-methylbutanolH2SO4Butanoic acid, 3-oxo-, 1-methylbutyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, 1-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Scientific Research Applications
Butanoic acid, 3-oxo-, 1-methylbutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, 1-methylbutyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and 1-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 1-methylbutyl ester
- Butanoic acid, 3-methylbutyl ester
- Butanoic acid, 2-pentyl ester
Uniqueness
Butanoic acid, 3-oxo-, 1-methylbutyl ester is unique due to the presence of the 3-oxo group, which imparts distinct chemical and physical properties compared to other butanoic acid esters. This functional group influences the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6830-12-2 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
pentan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-8(3)12-9(11)6-7(2)10/h8H,4-6H2,1-3H3 |
InChI Key |
WWEDSTVSBCEXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)CC(=O)C |
Origin of Product |
United States |
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